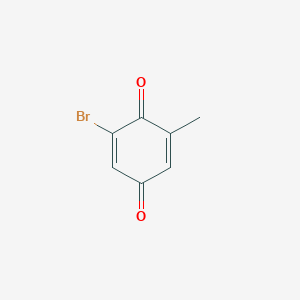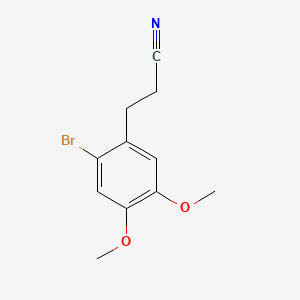
3-(2-Brom-4,5-dimethoxyphenyl)propanonitril
Übersicht
Beschreibung
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a nitrile group on a propyl chain . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is utilized in various scientific research fields:
Biochemische Analyse
Biochemical Properties
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile and these biomolecules are crucial for understanding its role in biochemical processes .
Cellular Effects
The effects of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it may impact metabolic pathways, resulting in altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile involves its binding interactions with biomolecules. The compound can bind to specific proteins or enzymes, leading to changes in their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activity, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile can alter the flow of metabolites through different biochemical pathways .
Transport and Distribution
The transport and distribution of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters or binding proteins, facilitating its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the nitrile group . One common method includes:
Bromination: 4,5-dimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent to yield 2-bromo-4,5-dimethoxybenzaldehyde.
Formation of Propanenitrile: The brominated aldehyde is then subjected to a reaction with a nitrile source, such as sodium cyanide, under appropriate conditions to form the desired propanenitrile compound.
Analyse Chemischer Reaktionen
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity . The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall effect .
Vergleich Mit ähnlichen Verbindungen
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile can be compared with other similar compounds, such as:
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(2-Bromo-4,5-dimethoxyphenyl)propanamine: Similar structure but with an amine group instead of a nitrile group.
2-Bromo-4,5-dimethoxybenzaldehyde: Precursor in the synthesis of the target compound.
Eigenschaften
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRKQYZQPMFUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCC#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188746 | |
| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35249-62-8 | |
| Record name | 2-Bromo-4,5-dimethoxybenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35249-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035249628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35249-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG9MS3XRU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile in pharmaceutical synthesis?
A: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile serves as a crucial building block in the synthesis of Ivabradine [, , ]. Ivabradine is a medication utilized in the treatment of certain heart conditions. The efficient synthesis of this intermediate is vital for the production of Ivabradine.
Q2: What is the primary synthetic route described for producing 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile?
A: A novel synthesis method utilizes N-bromosuccinimide (NBS) to obtain 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile []. This method involves reacting a precursor molecule, (VIII), with NBS in an organic solvent. The specific structure of compound (VIII) and the details of the reaction conditions can be found within the research papers [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

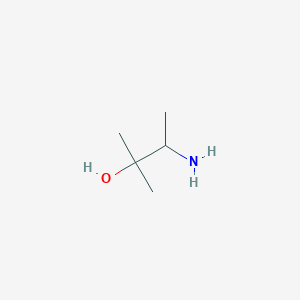
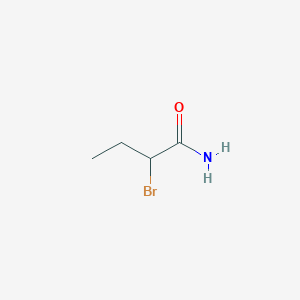
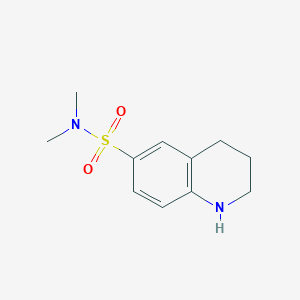
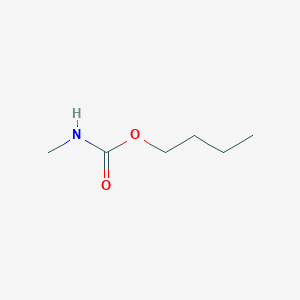

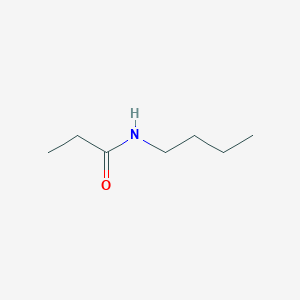
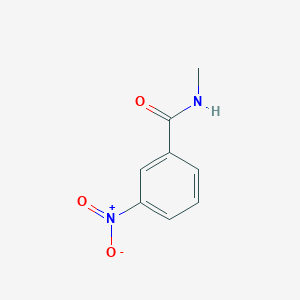
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)
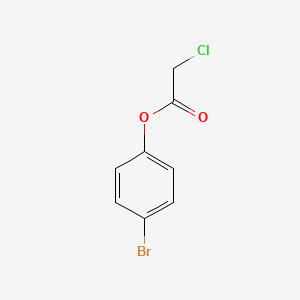
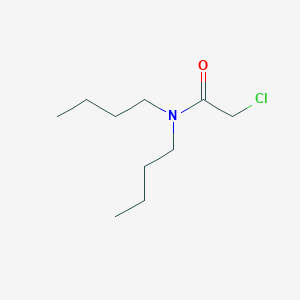
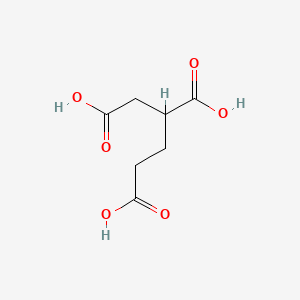
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)
